N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
Overview
Description
N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent methylation and benzoylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N,2-trimethyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
- N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N,N,2-trimethyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-5-7-16(8-6-14)19(25)24-11-9-23(10-12-24)18-13-17(22(3)4)20-15(2)21-18/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOIQOFZPDEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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